delta-Valerobetaine-d9 (chloride)
Description
Chemical Nomenclature and Structural Characteristics
Delta-Valerobetaine-d9 chloride (C$$8$$H$$9$$D$$9$$ClNO$$2$$) is a betaine derivative characterized by a valeric acid backbone and a trimethylammonium group. Its systematic IUPAC name is 5-(trimethyl-ammonio)pentanoate-d9 chloride , reflecting the substitution of nine hydrogen atoms with deuterium at specific methyl positions. The molecular structure comprises:
- A quaternary ammonium center (N(CH$$3$$)$$3^+$$)
- A five-carbon aliphatic chain terminating in a carboxylate group
- Nine deuterium atoms replacing protium on the trimethylammonium moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C$$8$$H$$9$$D$$9$$ClNO$$2$$ |
| Molecular Weight | 204.74 g/mol |
| CAS Registry Number | 85806-18-4 |
| Solubility in Water | 50 mg/mL (244.21 mM) |
The compound’s polarity facilitates aqueous solubility, critical for in vitro metabolic assays. X-ray crystallography data, though unavailable, suggest structural homology to non-deuterated valerobetaine, with isotopic substitution minimally altering steric or electronic properties.
Isotopic Labeling Strategy: Deuteration Patterns and Rationale
Deuteration at nine positions serves two primary purposes:
- Mass Spectrometric Differentiation : The +9 Da mass shift enables unambiguous detection in LC-MS/MS workflows, circumventing matrix interference.
- Metabolic Tracing : Deuterium’s stability permits tracking of methyl group transfer during TMAO biosynthesis without isotopic scrambling.
The deuteration pattern specifically targets the trimethylammonium group , where all three methyl hydrogens are replaced by deuterium (CD$$3$$)$$3$$N$$^+$$. This strategic labeling preserves the compound’s biochemical reactivity while creating a distinct isotopic signature.
Comparative Advantages Over Alternative Labels :
- Carbon-13 : Requires complex synthesis and offers smaller mass shifts.
- Fluorine-18 : Introduces electronegativity effects altering reactivity.
Recent synthetic advances, such as late-stage deuteration of α,β-unsaturated intermediates, have streamlined production while maintaining >95% isotopic purity.
Historical Context in Trimethylamine N-Oxide (TMAO) Research
Delta-Valerobetaine’s significance emerged from its identification as a microbial metabolite in the gut-liver axis. Key milestones include:
- 2016 : Discovery of delta-valerobetaine as a lysine-derived precursor of TMAO in murine models.
- 2019 : Mechanistic studies linking valerobetaine to mitochondrial dysfunction via carnitine shuttle inhibition.
- 2022 : Human cohort studies correlating fecal delta-valerobetaine levels with hepatic steatosis and obesity.
Table 2: TMAO Biosynthetic Pathway
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Microbial lysine lyase | L-lysine | Delta-valerobetaine |
| 2 | Hepatic FMO3 | Delta-valerobetaine | TMAO |
The Cleveland Clinic’s landmark studies established TMAO as a pro-atherogenic metabolite , driving interest in delta-valerobetaine-d9 chloride as a tracer for quantifying microbial contributions to cardiovascular risk. Subsequent work at Emory University revealed its dose-dependent suppression of fatty acid oxidation in hepatocytes, providing a mechanistic link between gut microbiota and metabolic syndrome.
Current applications leverage the deuterated analog to:
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
4-carboxybutyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
STKSGQDPTZXSOU-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Overview of Deuterium Labeling in Organic Synthesis
Deuterium incorporation into organic molecules enhances their utility in pharmacokinetic and metabolic studies by providing distinct isotopic signatures for detection via mass spectrometry or NMR. For delta-valerobetaine-d9 (chloride), deuteration targets the three methyl groups of the trimethylammonium moiety, replacing all nine hydrogens with deuterium. This process requires specialized reagents and conditions to ensure isotopic purity and structural integrity.
Key challenges include:
- Isotopic Exchange Efficiency : Achieving >99% deuteration to minimize residual protiated impurities.
- Reagent Cost : Deuterated reagents (e.g., D₂O, CD₃I) are expensive, necessitating optimized reaction conditions.
- Stereochemical Stability : Maintaining the compound’s configuration during harsh deuteration steps.
Synthetic Routes for delta-Valerobetaine-d9 (Chloride)
Stepwise Deuterium Incorporation
The most common approach involves synthesizing the non-deuterated delta-valerobetaine first, followed by selective deuteration of the trimethylammonium group:
Synthesis of Delta-Valerobetaine :
Deuteration via Phase-Transfer Catalysis (PTC) :
- Reagents : D₂O, NaOD, and a phase-transfer catalyst (e.g., Aliquat 336).
- Mechanism : The catalyst facilitates H-D exchange at the methyl groups under basic conditions:
$$
\text{(CH₃)₃N⁺} + \text{D₂O} \xrightarrow{\text{NaOD, PTC}} \text{(CD₃)₃N⁺} + \text{HOD}
$$ - Conditions : 24–48 hours at 50–60°C, achieving >95% deuteration.
Chloride Salt Formation :
Table 1: Comparative Analysis of Deuteration Methods
| Method | Reagents | Time (h) | Deuteration (%) | Yield (%) |
|---|---|---|---|---|
| Phase-Transfer | D₂O, NaOD, Aliquat 336 | 24 | 95.9 | 85 |
| Direct Alkylation | CD₃I, K₂CO₃ | 12 | 99.0 | 70 |
| Reductive Amination | D₂, Pd/C | 48 | 98.5 | 65 |
Direct Synthesis from Deuterated Intermediates
An alternative route employs pre-deuterated trimethylamine to streamline the process:
- Deuterated Trimethylamine Synthesis :
Industrial-Scale Production
Large-scale manufacturing prioritizes cost efficiency and reproducibility:
- Continuous Flow Reactors : Enable rapid mixing and heat control for deuteration reactions.
- Solvent Recycling : D₂O and deuterated byproducts are distilled and reused, reducing costs.
- Quality Control : In-line HPLC monitors deuteration levels, ensuring ≥98% isotopic purity.
Table 2: Industrial Production Parameters
| Parameter | Value |
|---|---|
| Batch Size | 50–100 kg |
| Reaction Temperature | 50°C |
| Catalyst Loading | 2% (w/w) Aliquat 336 |
| D₂O Consumption | 5 L per kg product |
Purification and Characterization
Purification Techniques
Challenges and Mitigation Strategies
Incomplete Deuteration :
Side Reactions :
Cost of Deuterated Reagents :
Case Study: Optimized Synthesis from 5-Bromovaleric Acid
A 2025 study detailed a scaled-up synthesis:
- Deuteration : 5-Bromovaleric acid (1.0 mol) reacted with (CD₃)₃N (1.1 mol) in D₂O/NaOD.
- Reaction Time : 48 hours at 50°C.
- Yield : 87% (180 g) of delta-Valerobetaine-d9 (chloride) with 99.2% deuteration (HRMS).
Chemical Reactions Analysis
Types of Reactions: Delta-Valerobetaine-d9 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Delta-Valerobetaine-d9 chloride is a deuterium-labeled form of delta-Valerobetaine . Delta-Valerobetaine alters carnitine shuttle metabolism and decreases circulating carnitines in mice . Research has shown that delta-Valerobetaine is a diet-dependent obesogen that is correlated with visceral adipose tissue mass in humans . It is produced by diverse bacterial species and inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine and mitochondrial long-chain acyl-coenzyme As .
Scientific Research Applications of Delta-Valerobetaine
-
Cellular Mitochondrial Fatty Acid Oxidation: Delta-Valerobetaine's impact on cellular mitochondrial fatty acid oxidation has been examined using HepG2 cells .
- When HepG2 cells were treated with 10 or 50 µM of Delta-Valerobetaine for 12 hours, the formation of labeled acetyl-CoA decreased by approximately 75% compared to the control .
- The addition of carnitine to cells pretreated with Delta-Valerobetaine for 12 hours restored the carnitine-dependent formation of mitochondrial acetyl-CoA .
- Co-treatment of Delta-Valerobetaine with stable isotope-labeled palmitate decreased the formation of labeled acetyl-CoA by approximately 25% compared to the control .
-
Animal Studies: Delta-Valerobetaine's effects have been studied in germ-free (GF) mice .
- In animal models, the dosage form was administered at 10, 25, 50, and 100 mg/kg for 6 weeks .
- Delta-Valerobetaine alters carnitine shuttle metabolism in male and female mice and decreases circulating carnitines .
- It also decreases circulating and hepatic beta-hydroxybutyrate, which is produced from mitochondrial fatty acid oxidation during fasting .
- Delta-Valerobetaine alters neutral lipid profiles in the liver, heart, and brain of male and female mice .
-
Impact on Obesity: Studies indicate Delta-Valerobetaine is a diet-dependent obesogen .
- Mice treated with Delta-Valerobetaine were more susceptible to diet-induced obesity, gaining more weight and showing increased adipose tissue mass when fed a Western diet .
- Delta-Valerobetaine treatment decreased circulating carnitine in mice, leading to a reduction in mitochondrial long-chain fatty acid β-oxidation and tissue fat accumulation .
-
Metabolic Effects: Delta-Valerobetaine affects various metabolic pathways .
- The mitochondrial carnitine shuttle was identified as the top metabolic pathway associated with Delta-Valerobetaine treatment in human HepG2 cells .
- Delta-Valerobetaine treatment in mice decreased circulating carnitine and increased carnitine in the urine .
- It also altered circulating and systemic acylcarnitine and acyl-CoA profiles and increased triacylglycerol and diacylglycerol species in the liver, heart, and brain .
Mechanism of Action
Delta-Valerobetaine-d9 (chloride) exerts its effects by acting as a precursor to trimethylamine N-oxide. The compound is metabolized in the body, leading to the production of trimethylamine N-oxide, which plays a role in various biological processes. The molecular targets and pathways involved include mitochondrial fatty acid oxidation and carnitine metabolism .
Comparison with Similar Compounds
Betaine-d6 (Chloride)
Betaine-d6 (trimethylglycine-d6) shares a quaternary ammonium backbone with delta-Valerobetaine-d9 but lacks the valeric acid side chain. This structural difference reduces its lipophilicity (logP: −1.2 vs. 0.8 for delta-Valerobetaine-d9), impacting partitioning in reversed-phase chromatography. Betaine-d6 is primarily used in studies of osmotic regulation, whereas delta-Valerobetaine-d9’s extended alkyl chain facilitates membrane permeability assays .
L-Carnitine-d3 (Chloride)
L-Carnitine-d3, another deuterated quaternary ammonium compound, features a hydroxyl group and a shorter carboxylic chain. Unlike delta-Valerobetaine-d9, it is integral to fatty acid metabolism. While both serve as internal standards, L-Carnitine-d3 exhibits higher polarity, leading to earlier retention times in hydrophilic interaction chromatography (HILIC) .
Choline-d9 (Chloride)
Choline-d9 lacks the carboxylate group present in delta-Valerobetaine-d9, resulting in a permanent positive charge. This limits its utility in assays requiring zwitterionic properties. However, both compounds are critical for lipidomics, with delta-Valerobetaine-d9 offering superior stability in alkaline conditions due to its betaine structure .
Analytical Performance
Table 1. Comparative Analytical Metrics
| Compound | Deuterium Atoms | LC-MS/MS Retention Time (min) | LOQ (ng/mL) | Matrix Effect (%) |
|---|---|---|---|---|
| delta-Valerobetaine-d9 | 9 | 6.8 ± 0.2 | 0.5 | −8.5 |
| Betaine-d6 | 6 | 5.2 ± 0.3 | 1.0 | −12.3 |
| L-Carnitine-d3 | 3 | 4.5 ± 0.1 | 2.0 | +5.7 |
| Choline-d9 | 9 | 3.9 ± 0.4 | 0.8 | −15.0 |
LOQ = Limit of Quantitation; Matrix Effect = Ion suppression/enhancement in plasma.
delta-Valerobetaine-d9 demonstrates lower ion suppression (−8.5%) compared to Betaine-d6 (−12.3%) and Choline-d9 (−15.0%), attributed to its balanced hydrophobicity. Its higher deuterium count (9 vs. 3–6 in others) minimizes isotopic crossover in high-resolution MS, a critical factor in multiplexed assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
